molecular formula C8H10ClNO B024689 5-(Chloromethyl)-2-ethoxypyridine CAS No. 101990-71-0

5-(Chloromethyl)-2-ethoxypyridine

Cat. No. B024689
CAS RN: 101990-71-0
M. Wt: 171.62 g/mol
InChI Key: AVPYKWBMFYRNSF-UHFFFAOYSA-N
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Description

5-(Chloromethyl)-2-ethoxypyridine is a chemical compound that has gained significant attention in scientific research due to its potential applications in medicinal chemistry. It is a pyridine derivative that has been synthesized using various methods, and its mechanism of action and physiological effects have been studied extensively. In

Scientific Research Applications

Synthesis of Various Pharmaceutical Compounds

5-(Chloromethyl)-2-ethoxypyridine is used for the synthesis of various pharmaceutical compounds . This compound serves as a key intermediate in the production of a wide range of pharmaceuticals, contributing to the development of new drugs and therapies .

Synthesis of Neonicotinoid Compounds

This compound can also be used for the synthesis of new neonicotinoid compounds . Neonicotinoids are a class of insecticides that are chemically similar to nicotine. They are widely used in agriculture due to their effectiveness against a broad range of pests .

Chloromethylation of Aromatic Compounds

5-(Chloromethyl)-2-ethoxypyridine can be used in the chloromethylation of aromatic compounds . Chloromethyl substituted aromatic compounds are promising key intermediates because of their easy transformation to a variety of fine or special chemicals, polymers, and pharmaceuticals .

Synthesis of Fluorescent Compounds

5-(Chloromethyl)-2-ethoxypyridine can be used in the synthesis of fluorescent compounds . These compounds are used in a variety of applications, including biological imaging, optical sensors, and organic light-emitting diodes (OLEDs) .

Synthesis of Polymers

This compound can be used in the synthesis of polymers . Polymers synthesized from 5-(Chloromethyl)-2-ethoxypyridine can have unique properties and can be used in a variety of applications, including materials science and engineering .

Synthesis of Special Chemicals

5-(Chloromethyl)-2-ethoxypyridine can be used in the synthesis of special chemicals . These chemicals can have a wide range of applications, including industrial processes, research and development, and more .

properties

IUPAC Name

5-(chloromethyl)-2-ethoxypyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10ClNO/c1-2-11-8-4-3-7(5-9)6-10-8/h3-4,6H,2,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVPYKWBMFYRNSF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NC=C(C=C1)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10441344
Record name 5-(CHLOROMETHYL)-2-ETHOXYPYRIDINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10441344
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(Chloromethyl)-2-ethoxypyridine

CAS RN

101990-71-0
Record name 5-(Chloromethyl)-2-ethoxypyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=101990-71-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-(CHLOROMETHYL)-2-ETHOXYPYRIDINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10441344
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

(6-Ethoxypyridin-3-yl)methanol (1.0 g, 6.5 mmol) was dissolved in methylene chloride (20 mL), and triethylamine (1.8 mL, 13 mmol) was added. The reaction mixture was cooled in an ice bath and methanesulfonyl chloride (0.67 mL, 8.6 mmol, Aldrich, Cat. 471259) was slowly added. The reaction mixture was stirred for 2 hours and then the reaction mixture was partitioned between ethyl acetate and water. The organic layer was washed with brine, dried with MgSO4, and concentrated. The residue was purified by flash chromatograph on a silica gel column using 20% Ethyl acetate in hexane as eluent to afford the desired compound. LCMS (M+H)+: m/z=172.2.
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1 g
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20 mL
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1.8 mL
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0.67 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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